molecular formula C12H11ClN2O2 B1480239 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098024-04-3

6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1480239
CAS RN: 2098024-04-3
M. Wt: 250.68 g/mol
InChI Key: WJFPFDWWGOWWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione, abbreviated as 6-CPPD, is a pyrimidine-containing compound that is used in various scientific research applications. It is a heterocyclic organic compound that can be synthesized through a number of different methods, such as the Friedel-Crafts acylation reaction. 6-CPPD has been studied extensively in the fields of biochemistry and physiology, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Antiviral Research

Compounds with a similar structure to “6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione” have shown promising results in antiviral research . For instance, a series of novel non-glutamate 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives showed 4- to 7-folds higher antiviral activity than its structurally similar commercial drug Pemetrexed against Newcastle disease virus .

Neurodegenerative Disease Treatment

Pyrimidine-2,4,6-triones (PYTs), a class of compounds structurally similar to “6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione”, have been studied for their potential in treating neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) . ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and death . PYT compounds show good potency, superior ADME data, low toxicity, brain penetration, and excellent oral bioavailability .

Cancer Treatment

The pyrrolo[2,3-d]pyrimidine skeleton, which is present in “6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione”, exhibits massive biological activities like dihydrofolate reductase (DHFR) inhibition, enzyme inhibition, antiviral, anti-inflammatory, anti-allergic, antitumor, antibacterial, and antifungal activities . These efforts have led to the discovery of Methotrexate and Pemetrexed, which are the currently marketed drugs exclusively used in the treatment of cancer .

Enzyme Inhibition

Compounds with a similar structure to “6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione” have been found to exhibit enzyme inhibition properties . This could potentially be used in the development of new drugs for various diseases.

Anti-Inflammatory and Anti-Allergic Applications

The pyrrolo[2,3-d]pyrimidine skeleton, present in “6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione”, has shown anti-inflammatory and anti-allergic activities . This suggests potential applications in the treatment of diseases related to inflammation and allergies.

Antibacterial and Antifungal Applications

The pyrrolo[2,3-d]pyrimidine skeleton, present in “6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione”, has shown antibacterial and antifungal activities . This suggests potential applications in the treatment of bacterial and fungal infections.

Mechanism of Action

Target of Action

Related compounds, such as pyrimidine-2,4,6-triones (pyts), have been studied for their inhibitory effects on mutant sod1-dependent protein aggregation . This suggests that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may also interact with similar targets.

Mode of Action

Pyts have been shown to inhibit mutant sod1-dependent protein aggregation . This suggests that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may also interact with its targets to inhibit protein aggregation.

Biochemical Pathways

Related pyts have been associated with the inhibition of mutant sod1-dependent protein aggregation, which is a key pathway in neurodegenerative diseases like amyotrophic lateral sclerosis (als) .

Pharmacokinetics

Pyts have been reported to show good potency, superior adme data, low toxicity, brain penetration, and excellent oral bioavailability . These properties suggest that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may have similar pharmacokinetic characteristics.

Result of Action

Related pyts have been shown to exhibit neuroprotective effects and inhibit protein aggregation . This suggests that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may have similar effects.

Action Environment

The related pyts have been shown to exhibit good potency and low toxicity, suggesting that they may be stable and effective under a variety of environmental conditions .

properties

IUPAC Name

6-[2-(4-chlorophenyl)ethyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c13-9-4-1-8(2-5-9)3-6-10-7-11(16)15-12(17)14-10/h1-2,4-5,7H,3,6H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFPFDWWGOWWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=O)NC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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